

Comparative Guide: AZD5462, an Investigational Agent for Chronic Heart Failure

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Compound of Interest

Compound Name: AZD5462

Cat. No.: B12405063

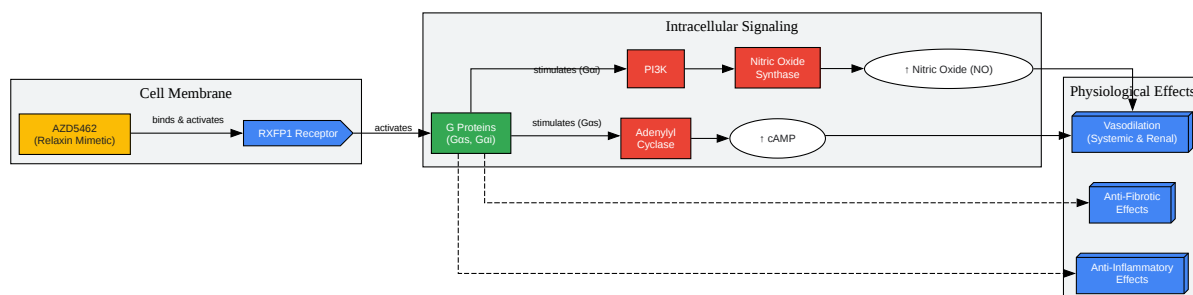
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Disclaimer: Initial information suggesting **AZD5462** is a GRP78 inhibitor for cancer is incorrect. Extensive scientific and clinical data identify **AZD5462** as a selective agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), currently under investigation for the treatment of chronic heart failure.^{[1][2][3][4][5]} As **AZD5462** is in Phase II clinical development, long-term efficacy and safety data are not yet available.^{[3][6][7]}

This guide provides a comparison of **AZD5462**, based on available preclinical and early clinical data, with the established long-term efficacy and safety profiles of current standard-of-care therapies for chronic heart failure.

Mechanism of Action: AZD5462

AZD5462 is a first-in-class, oral, small molecule agonist of the RXFP1 receptor.^{[2][3]} It is designed to mimic the actions of relaxin, a naturally occurring hormone.^{[8][9]} Activation of the RXFP1 receptor is associated with beneficial hemodynamic, anti-fibrotic, and anti-inflammatory effects, which are highly relevant to the pathophysiology of heart failure.^{[1][3]} The primary signaling pathways involve the production of second messengers like cyclic AMP (cAMP), cyclic GMP (cGMP), and nitric oxide (NO), leading to systemic and renal vasodilation, increased cardiac output, and reduced tissue fibrosis.^{[1][10]}



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Caption: Simplified signaling pathway of the RXFP1 receptor activated by **AZD5462**.

Available Efficacy and Safety Data for AZD5462

Data for **AZD5462** is limited to preclinical models and Phase I trials in healthy volunteers.

| Data Summary for **AZD5462** | | :--- | :--- | | Study Type | Model / Subjects | Key Efficacy & Pharmacodynamic Findings | Key Safety & Tolerability Findings | | Preclinical | Cynomolgus monkey model of heart failure | Following 8 weeks of treatment, robust improvements in functional cardiac parameters, including Left Ventricular Ejection Fraction (LVEF), were observed without changes in heart rate or mean arterial blood pressure.[2][3][11] | Well tolerated in both rat and cynomolgus monkey models.[2] | | Phase I (Single & Multiple Ascending Dose) | 98 healthy human volunteers | Dose-dependent increase in plasma renin.[9][12] | Rapidly absorbed (median T_{max} 0.53-1.75 hr) with a short terminal half-life (3-6 hours).[9][12] | Generally well tolerated at all dose levels (up to 1000 mg single dose; 500 mg twice daily).[9][12] | No deaths or serious adverse events were reported.[9][12] | Most common adverse

events (AEs) were gastrointestinal disorders (nausea, abdominal pain), headache, and dizziness.[9][12] |

Comparison with Standard-of-Care in Chronic Heart Failure

Guideline-Directed Medical Therapy (GDMT) for chronic heart failure with reduced or mildly reduced ejection fraction is founded on four classes of drugs with extensive long-term data.[13][14][15]

| Long-Term Efficacy & Safety of Current Heart Failure Therapies | | :--- | :--- | :--- | :--- | | Drug Class | Examples | Key Long-Term Efficacy Outcomes (vs. Placebo/Control) | Common / Important Adverse Events | | Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) | Sacubitril/Valsartan | Significant reduction in the composite of cardiovascular death or heart failure hospitalization (~20% relative risk reduction vs. enalapril).[16] | Symptomatic hypotension, hyperkalemia, renal dysfunction, cough, angioedema (rare).[17][18] | | Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors | Dapagliflozin, Empagliflozin | Significant reduction in the composite of cardiovascular death or heart failure hospitalization across the spectrum of ejection fractions.[19][20][21][22] | Genital mycotic infections, urinary tract infections, volume depletion, diabetic ketoacidosis (rare, can occur with normal blood glucose).[23] | | Beta-Blockers | Metoprolol Succinate, Carvedilol, Bisoprolol | Reduction in all-cause mortality, cardiovascular death, and hospitalization in patients with heart failure with reduced ejection fraction (HFrEF).[24][25] | Bradycardia, hypotension, fatigue, dizziness, worsening heart failure symptoms upon initiation/up-titration.[26] | | Mineralocorticoid Receptor Antagonists (MRAs) | Spironolactone, Eplerenone | Reduction in mortality and heart failure hospitalization in patients with HFrEF.[27][28][29][30] Benefits also observed in heart failure with preserved ejection fraction (HFpEF).[28][29][30] | Hyperkalemia (especially with renal impairment or concurrent use of other potassium-sparing drugs), gynecomastia (spironolactone), renal dysfunction.[29][31] |

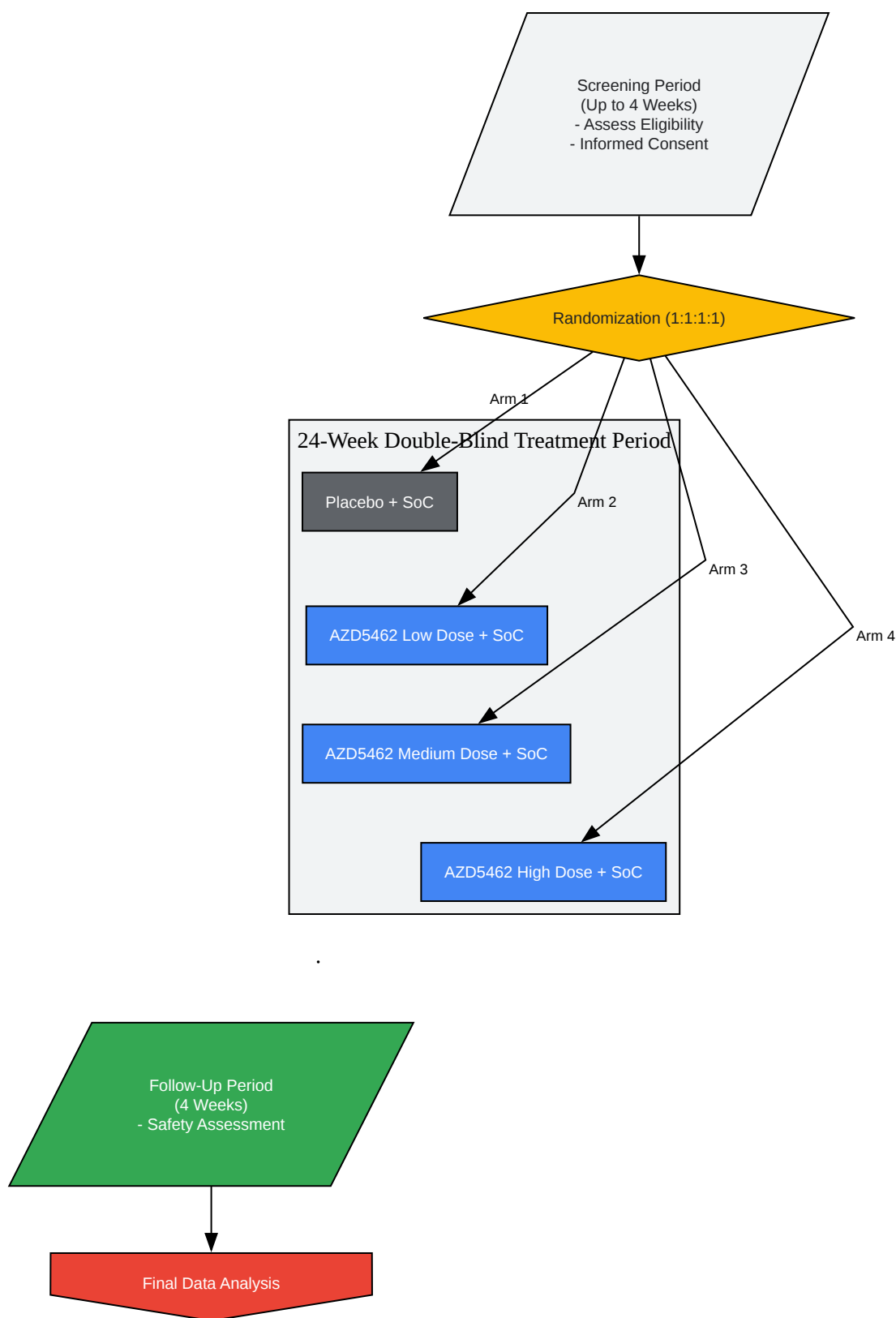
Experimental Protocols

Protocol for AZD5462 Phase IIb "LUMINARA" Trial

- Title: A Phase IIb, Randomized, Double-Blind, Placebo-Controlled, Multi-Center, Dose-Ranging Study to Evaluate the Efficacy, Safety, and Pharmacokinetics of **AZD5462** in

Patients With Chronic Heart Failure.[6][7]

- Phase: IIb
- Primary Objective: To evaluate the effect of **AZD5462** on cardiac function in participants with chronic heart failure.[5][7]
- Study Design: Participants are randomized in a 1:1:1:1 ratio to one of three dose levels of **AZD5462** (low, medium, or high) or a matching placebo, administered once daily on top of their standard-of-care medication.[6][7]
- Patient Population:
 - Inclusion Criteria: Pre-existing diagnosis of chronic heart failure (NYHA Functional Class II-IV), on stable standard-of-care medication for at least 4 weeks.[5][6][7]
 - Exclusion Criteria: Anticipated heart transplant or device implantation, planned invasive cardiovascular procedures.[6]
- Intervention: Oral tablets of **AZD5462** (low, medium, or high dose) or placebo.[6]
- Duration: The study involves a screening period (up to 4 weeks), a treatment period of 24 weeks, and a follow-up period of 4 weeks.[6][7]



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Caption: High-level workflow for the **AZD5462** LUMINARA Phase IIb clinical trial.

Summary and Future Outlook

AZD5462 is an investigational oral medication with a novel mechanism of action (RXFP1 agonism) for the treatment of chronic heart failure. Early data from preclinical and Phase I studies suggest it is well-tolerated and may improve cardiac function.[2][9][12]

However, it has not yet been evaluated for long-term efficacy and safety in patients. The current standard of care for heart failure is robust, with four major drug classes (ARNIs, SGLT2 inhibitors, Beta-Blockers, and MRAs) that have been extensively proven to reduce mortality and hospitalization in large, long-term clinical trials.

The ongoing LUMINARA Phase IIb trial is a critical next step to understand the potential of **AZD5462**. Its future role in the management of heart failure will depend entirely on the results of this and subsequent Phase III trials, which will need to demonstrate a compelling efficacy and safety profile, either as an add-on to existing therapies or in specific subpopulations of heart failure patients. Researchers and drug development professionals will be closely watching for these results to determine if this novel mechanism can provide meaningful benefits beyond the current, highly effective standard of care.

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